molecular formula C5H8BrNO B1611646 3-Bromo-2-ethoxypropanenitrile CAS No. 87271-69-0

3-Bromo-2-ethoxypropanenitrile

Cat. No. B1611646
CAS RN: 87271-69-0
M. Wt: 178.03 g/mol
InChI Key: SMMPBZCECWGKJW-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxypropanenitrile is a chemical compound with the molecular formula C5H8BrNO . It is also known by its IUPAC name, 3-bromo-2-ethoxypropanenitrile .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-ethoxypropanenitrile consists of a bromine atom attached to the third carbon in the propanenitrile chain, with an ethoxy group attached to the second carbon .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-2-ethoxypropanenitrile are not available, brominated compounds are generally reactive and can participate in various types of reactions, including elimination reactions .


Physical And Chemical Properties Analysis

3-Bromo-2-ethoxypropanenitrile has a molecular weight of 178.03 . More detailed physical and chemical properties were not found in the available sources.

Future Directions

While specific future directions for 3-Bromo-2-ethoxypropanenitrile are not mentioned, brominated compounds are often used in the synthesis of various organic compounds, suggesting potential applications in fields like pharmaceuticals and materials science .

properties

IUPAC Name

3-bromo-2-ethoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c1-2-8-5(3-6)4-7/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMPBZCECWGKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518109
Record name 3-Bromo-2-ethoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-ethoxypropanenitrile

CAS RN

87271-69-0
Record name 3-Bromo-2-ethoxypropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87271-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-ethoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Zhang, J Yan, MS Bednarz, G Hernandez, Y Lu… - Tetrahedron, 2013 - Elsevier
… the presence of a catalytic amount (0.5 mol %) of stannous chloride (SnCl 2 ), followed by diethylamine-promoted HBr elimination from the intermediate 3-bromo-2-ethoxypropanenitrile (…
Number of citations: 4 www.sciencedirect.com
PW Elsinghorst, M Raters, A Dingel… - Journal of agricultural …, 2013 - ACS Publications
… The tin(II)-catalyzed reaction with trimethylsilyl cyanide provided intermediate 3-bromo-2-ethoxypropanenitrile, (46) which was subsequently dehydrobrominated using diethylamine to …
Number of citations: 15 pubs.acs.org

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